N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide
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Overview
Description
N’-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide is a chemical compound with a molecular formula of C11H10N4O3. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. Oxadiazoles are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetyl chloride with a suitable hydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity N’-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazoles with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its neuroprotective effects could be attributed to its ability to enhance the production of neurotrophic factors .
Comparison with Similar Compounds
N’-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide can be compared with other oxadiazole derivatives:
N-Phenylacetyl-L-prolylglycine ethyl ester: Known for its nootropic effects and neuroprotective properties.
2-Phenylacetyl glycine: Used in metabolic studies and as a diagnostic marker.
Various oxadiazole derivatives: Studied for their anticancer, antimicrobial, and anti-inflammatory activities.
The uniqueness of N’-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
IUPAC Name |
[(Z)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c12-10(11-13-7-17-15-11)14-18-9(16)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUDSSISBLLOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)ON=C(C2=NOC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)O/N=C(/C2=NOC=N2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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